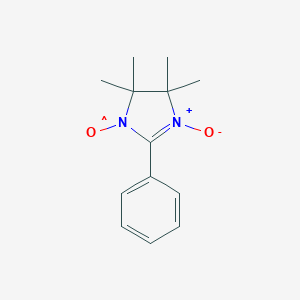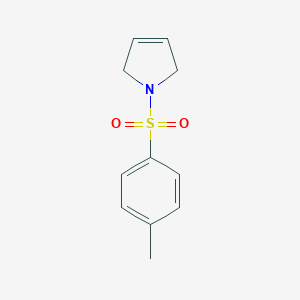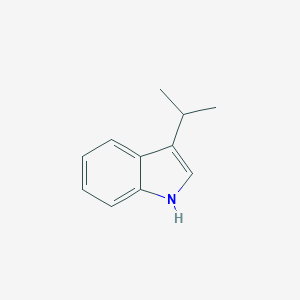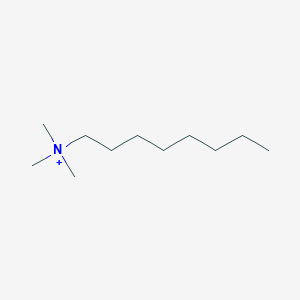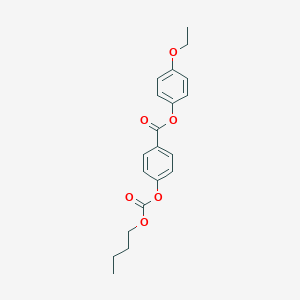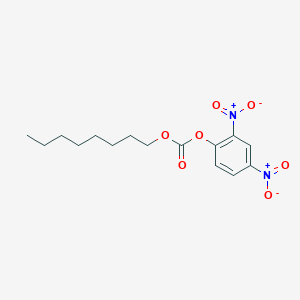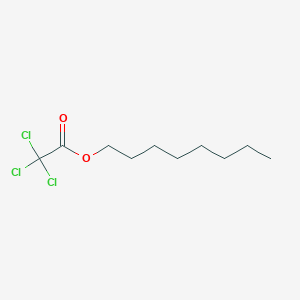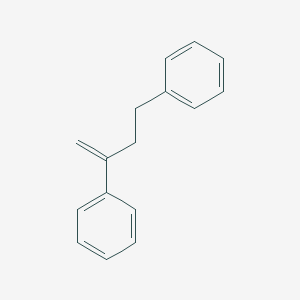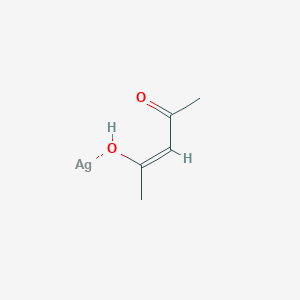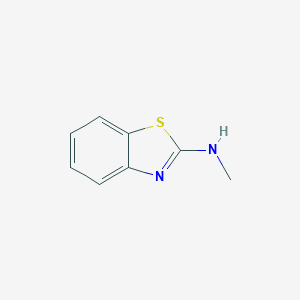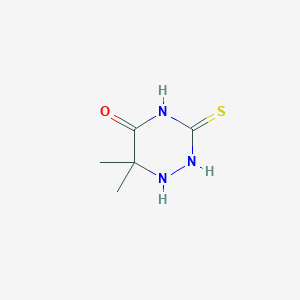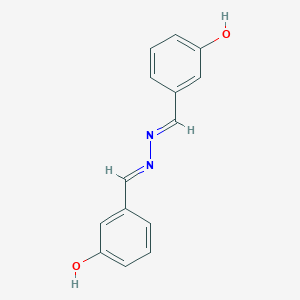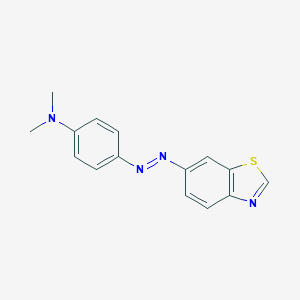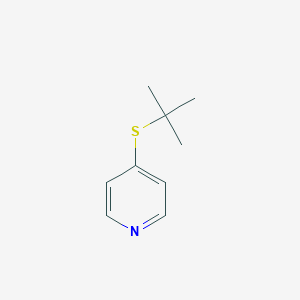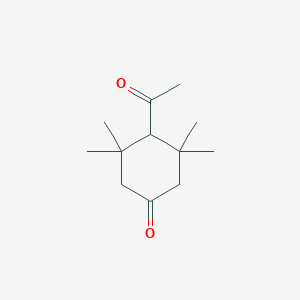
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one, also known as muscone, is a naturally occurring compound found in musk deer. It is a ketone with a unique fragrance that has been used in perfumes and fragrances for centuries. Muscone has also been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one is not fully understood. However, studies have shown that it interacts with various receptors in the body, including the GABA-A receptor and the NMDA receptor. It has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemische Und Physiologische Effekte
Muscone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties, reducing inflammation in the body. In addition, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been shown to have a positive effect on the nervous system, improving cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. However, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has some limitations. It has a strong fragrance, which can interfere with experiments involving odor-sensitive organisms. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one. One area of interest is its potential as a natural insecticide and growth promoter for plants. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
Muscone can be synthesized through various methods, including the oxidation of 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one alcohol and the reaction of 3,3,5,5-tetramethylcyclohexanone with acetic anhydride. The latter method is the most common and involves the use of a catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Muscone has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have a positive effect on the nervous system, improving cognitive function and memory. In agriculture, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been used as a natural insecticide and as a growth promoter for plants. In food science, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been used as a flavoring agent.
Eigenschaften
CAS-Nummer |
16556-46-0 |
|---|---|
Produktname |
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one |
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
4-acetyl-3,3,5,5-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8(13)10-11(2,3)6-9(14)7-12(10,4)5/h10H,6-7H2,1-5H3 |
InChI-Schlüssel |
BFDXJNAUFLSGBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=O)CC1(C)C)(C)C |
Kanonische SMILES |
CC(=O)C1C(CC(=O)CC1(C)C)(C)C |
Andere CAS-Nummern |
16556-46-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



